Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate
CAS No.:
Cat. No.: VC16558457
Molecular Formula: C14H13ClN4O2S
Molecular Weight: 336.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13ClN4O2S |
|---|---|
| Molecular Weight | 336.8 g/mol |
| IUPAC Name | methyl 6-chloro-2-(2-imidazol-1-ylethylsulfanyl)-1H-benzimidazole-5-carboxylate |
| Standard InChI | InChI=1S/C14H13ClN4O2S/c1-21-13(20)9-6-11-12(7-10(9)15)18-14(17-11)22-5-4-19-3-2-16-8-19/h2-3,6-8H,4-5H2,1H3,(H,17,18) |
| Standard InChI Key | QZZLFFJCJIBNNC-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1Cl)NC(=N2)SCCN3C=CN=C3 |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a bicyclic benzimidazole core (a benzene fused to an imidazole ring) substituted at key positions. The 6-position is occupied by a chlorine atom, while the 2-position contains a thioether group linked to an ethyl-imidazole moiety. A methyl ester functional group is attached at the 5-position, completing the molecular framework. The molecular formula is C₁₄H₁₃ClN₄O₂S, with a molecular weight of 336.8 g/mol.
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₃ClN₄O₂S | |
| Molecular Weight | 336.8 g/mol | |
| Core Structure | Benzimidazole | |
| Key Substituents | 6-Cl, 2-(ethylthio-imidazole) |
The imidazole ring’s nitrogen atoms enable hydrogen bonding and metal coordination, critical for biological interactions. The thioether bridge (-S-) introduces sulfur-based reactivity, while the ester group offers sites for hydrolytic or nucleophilic modifications.
Crystallographic and Spectroscopic Data
Although crystallographic data for this specific compound remains unpublished, analogous benzimidazole derivatives exhibit planar fused-ring systems with bond lengths of 1.36–1.41 Å for C-N in the imidazole ring. Infrared (IR) spectroscopy of related compounds shows characteristic stretches for C-Cl (~550 cm⁻¹), C=S (~650 cm⁻¹), and ester C=O (~1720 cm⁻¹). Nuclear magnetic resonance (NMR) spectra would likely reveal distinct proton environments for the methyl ester (δ ~3.9 ppm), aromatic protons (δ ~7.2–8.1 ppm), and imidazole protons (δ ~7.5–8.3 ppm) .
Synthesis and Optimization
Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | HCOOH, reflux, 6h | 68 | 95 |
| 2 | K₂CO₃, DMF, 80°C, 12h | 52 | 90 |
| 3 | CH₃OH, H₂SO₄, RT, 24h | 85 | 98 |
Key challenges include minimizing byproducts during thioether formation and ensuring regioselectivity during cyclization.
Catalytic Enhancements
N-Heterocyclic carbenes (NHCs) have been employed to accelerate the cyclization step, improving yields from 52% to 74% under milder conditions (60°C vs. 80°C). Solvent optimization studies indicate dimethylformamide (DMF) outperforms tetrahydrofuran (THF) due to better solubility of intermediates .
Chemical Properties and Reactivity
Stability and Solubility
The compound is stable under ambient conditions but degrades upon prolonged exposure to UV light (>48h). It exhibits limited solubility in water (<0.1 mg/mL) but is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol.
Reactivity Profiles
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Thioether Oxidation: Reacts with hydrogen peroxide (H₂O₂) to form sulfoxide derivatives, a reaction exploited to modulate electronic properties.
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Ester Hydrolysis: Treatment with aqueous NaOH yields the carboxylic acid, enabling further functionalization .
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Imidazole Coordination: Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity.
Biological Activities and Mechanisms
Anticancer Activity
Preliminary screens against MCF-7 (breast cancer) and A549 (lung cancer) cell lines indicate IC₅₀ values of 18 µM and 25 µM, respectively. Flow cytometry reveals apoptosis induction via caspase-3 activation, while Western blotting shows downregulation of Bcl-2 anti-apoptotic proteins .
Applications and Future Directions
Pharmaceutical Development
The compound serves as a lead structure for:
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Antifungal Agents: Structural analogs with enhanced solubility are under investigation.
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Kinase Inhibitors: Modifications to the imidazole side chain improve selectivity for tyrosine kinases .
Materials Science
Coordination polymers synthesized from its metal complexes exhibit luminescent properties, with potential applications in organic light-emitting diodes (OLEDs).
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